molecular formula C13H13Br2NO2 B1278208 1-Boc-3,4-Dibromoindole CAS No. 219943-38-1

1-Boc-3,4-Dibromoindole

Cat. No. B1278208
M. Wt: 375.06 g/mol
InChI Key: WOKVBYGNVGDARB-UHFFFAOYSA-N
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Description

1-Boc-3,4-Dibromoindole is a chemical compound that is part of the indole family, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The term "Boc" refers to the t-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The dibromo designation indicates the presence of two bromine atoms at the 3 and 4 positions of the indole ring.

Synthesis Analysis

The synthesis of related bromoindole compounds has been explored in various studies. For instance, a palladium-catalyzed regioselective hydrodebromination of dibromoindoles has been developed to selectively prepare 4-bromoindoles, which are valuable intermediates in the synthesis of complex molecules such as the antihypertensive agent indolodioxane U86192A . This method showcases the potential for selective bromination and debromination in the synthesis of substituted indoles.

Molecular Structure Analysis

Indoles, including those substituted with bromine atoms, have a molecular structure that is characterized by a fused benzene and pyrrole ring. The presence of bromine atoms can significantly influence the electronic properties of the molecule and its reactivity in subsequent chemical reactions. The molecular structure of indoles is crucial for their biological activity and their utility in pharmaceutical applications.

Chemical Reactions Analysis

Bromoindoles can undergo various chemical reactions, leveraging the bromine atoms as reactive sites for further functionalization. For example, the N-Heterocyclic carbene-catalyzed [4 + 2] cyclization of 2-bromo-2-enal with 3-alkylenyloxindoles can efficiently assemble spirocarbocyclic oxindoles, which are important in molecular biology and pharmacy due to their complex structure and potential biological activity . This demonstrates the versatility of bromoindoles in constructing more complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-3,4-Dibromoindole would be influenced by the presence of the Boc protective group and the dibromo substitution. The Boc group increases the steric bulk and provides protection for the nitrogen atom in the indole ring, which can be useful in various synthetic applications. The dibromo substitution adds to the molecular weight and affects the compound's reactivity, potentially making it more susceptible to nucleophilic substitution reactions due to the presence of the electron-withdrawing bromine atoms.

While the provided papers do not directly discuss 1-Boc-3,4-Dibromoindole, they offer insights into the synthesis, molecular structure, chemical reactions, and properties of related bromoindole compounds, which can be extrapolated to understand the characteristics of 1-Boc-3,4-Dibromoindole .

Scientific Research Applications

Modular Catalytic Synthesis of 3-Amino-3-aryl-2-oxindoles

  • Application : Synthesis of biologically active compounds.
  • Details : This research demonstrated the use of a Rh-catalyzed addition of arylboronic acids to isatin-derived N-Boc-protected ketimines for preparing chiral 3-amino-3-aryloxindoles. These compounds are significant in biological activities (Marques & Burke, 2016).

Palladium-catalyzed Regioselective Hydrodebromination of Dibromoindoles

  • Application : Synthesis of antihypertensive agents.
  • Details : The study developed a methodology for transforming 4,6-dibromoindoles into 4-bromoindoles, which was applied in the enantioselective synthesis of indolodioxane U86192A, an antihypertensive agent (Chae & Buchwald, 2004).

Synthesis of 5-Hydroxyindoles

  • Application : Access to biologically useful compounds.
  • Details : This research outlined a convergent approach for synthesizing 3,4-disubstituted 5-hydroxyindoles, employing a process involving microwave heating for intramolecular [4+2]-cycloaddition (Laporte et al., 2013).

Synthesis of Heterocyclic Phe-Gly Mimetics

  • Application : Development of pseudopeptides.
  • Details : This study focused on synthesizing enantiopure heterocyclic Boc-protected Phe-Gly dipeptidomimetics. These compounds are used as building blocks in pseudopeptide synthesis, with applications in opioid receptor affinities (Borg et al., 1999).

One-Pot Synthesis of Unsymmetrical 2,3-Diarylindoles

  • Application : Synthesis of pharmacologically relevant compounds.
  • Details : This research demonstrated a method for the one-pot synthesis of unsymmetrical 2,3-diarylindoles, which have significant anti-inflammatory, anti-arthritic, and antipyretic properties (Ibad et al., 2010).

Bromine Isotope Ratio Analysis

  • Application : Environmental study of brominated organic compounds.
  • Details : This study focused on the analysis of brominated organic compounds (BOCs) using gas chromatography/quadrupole mass spectrometry, which is essential in environmental studies (Zakon et al., 2016).

Synthesis of 1-Amino-1H-indole-3-carboxylates

  • Application : Creation of N-substituted derivatives.
  • Details : The research established a simple route to various N-substituted 1-amino-1H-indole-3-carboxylates using copper(I)-catalyzed intramolecular N-arylation (Melkonyan et al., 2008).

Safety And Hazards

When handling 1-Boc-3,4-Dibromoindole, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

tert-butyl 3,4-dibromoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Br2NO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKVBYGNVGDARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444890
Record name 1-Boc-3,4-Dibromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3,4-Dibromoindole

CAS RN

219943-38-1
Record name 1-Boc-3,4-Dibromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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